Hsd17B13-IN-16

Nonalcoholic fatty liver disease Enzyme inhibition assay Substrate selectivity

HSD17B13-IN-16 (also referred to as compound is a potent small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme emerging as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound demonstrates sub-micromolar inhibitory activity against HSD17B13 when using both estradiol and leukotriene B3 as substrates.

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.9 g/mol
Cat. No. B12384913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-16
Molecular FormulaC20H17ClN2O4S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl
InChIInChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25)
InChIKeyAUWHJPLXZCPIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-16: Potent Hydroxysteroid 17β-Dehydrogenase 13 (HSD17B13) Inhibitor for NAFLD and NASH Research


HSD17B13-IN-16 (also referred to as compound 8) is a potent small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme emerging as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound demonstrates sub-micromolar inhibitory activity against HSD17B13 when using both estradiol and leukotriene B3 as substrates . With a CAS number of 2758802-09-2 and a molecular weight of 416.88 g/mol, it is specifically designed for research applications in liver diseases .

Why HSD17B13-IN-16 Should Be Distinguished from Other HSD17B13 Inhibitors


While HSD17B13 is a validated target in NAFLD and NASH, the potency and selectivity of inhibitors can vary dramatically across chemical series. A broad or unspecific inhibition profile may lead to off-target effects on other 17β-HSD family members, compromising experimental outcomes [1]. For instance, recent studies have shown that optimized HSD17B13 inhibitors like compound 32 (IC50 = 2.5 nM) can achieve >1,000-fold selectivity over related isoforms and demonstrate significantly better liver microsomal stability compared to earlier probes such as BI-3231 [2]. Therefore, simply substituting one HSD17B13 inhibitor for another without considering its specific potency, substrate-dependent activity, or selectivity profile can undermine the reproducibility and interpretability of research findings, especially in complex models of liver disease . The following quantitative evidence outlines where HSD17B13-IN-16 fits within this competitive landscape.

Quantitative Differentiation Evidence for HSD17B13-IN-16


Substrate-Dependent Potency: HSD17B13-IN-16 Shows Differential Inhibition of Estradiol vs. Leukotriene B3

HSD17B13-IN-16 demonstrates substrate-dependent inhibition, with a 10-fold difference in potency between estradiol (IC50 < 0.1 μM) and leukotriene B3 (IC50 < 1 μM) . This indicates that the compound's interaction with the enzyme's active site may be influenced by the specific substrate bound, a property not universally reported across all HSD17B13 inhibitors. For comparison, BI-3231, a potent clinical-stage probe, has a reported IC50 of 1 nM for hHSD17B13 but does not specify substrate-dependent differences .

Nonalcoholic fatty liver disease Enzyme inhibition assay Substrate selectivity

Potency Benchmarking: HSD17B13-IN-16 vs. Other 'IN-Series' HSD17B13 Inhibitors

HSD17B13-IN-16 exhibits an IC50 of <0.1 μM for estradiol and <1 μM for leukotriene B3, placing it among a cluster of closely related 'IN-series' inhibitors with similar potency profiles . For example, HSD17B13-IN-17 shows identical activity (<0.1 μM for estradiol, <1 μM for leukotriene B3) , while HSD17B13-IN-8 also shows similar values [1]. In contrast, HSD17B13-IN-9 is reported to have a 10-fold higher potency with an IC50 of 0.01 μM for 50 nM HSD17B13 [2], and HSD17B13-IN-105 demonstrates an IC50 of 0.036 μM [3].

NASH Liver disease HSD17B13 inhibition

Selectivity Profile: HSD17B13-IN-16 Lacks Reported Isoform Selectivity Data Compared to More Advanced Inhibitors

Currently, no quantitative data is available regarding the selectivity of HSD17B13-IN-16 against other members of the 17β-HSD family, such as HSD17B1, HSD17B2, or HSD17B4. This stands in contrast to more advanced inhibitors where selectivity has been extensively characterized. For example, HSD17B13-IN-105 exhibits a high degree of selectivity over 17BHSD4, with an IC50 of 31.5 μM for the latter compared to 0.036 μM for HSD17B13, representing an approximately 875-fold selectivity window [1]. Similarly, compound 32, a highly optimized liver-targeting inhibitor, demonstrates >1,000-fold selectivity over related isoforms [2].

Enzyme selectivity 17β-HSD family Off-target activity

Recommended Applications for HSD17B13-IN-16 Based on Quantitative Evidence


Biochemical Assays Requiring Substrate-Specific HSD17B13 Inhibition

HSD17B13-IN-16 is well-suited for in vitro enzymatic assays designed to investigate the substrate-dependent activity of HSD17B13. Its differentiated IC50 values against estradiol (<0.1 μM) and leukotriene B3 (<1 μM) allow researchers to model the enzyme's behavior in the presence of distinct physiological substrates, providing insights into its role in lipid metabolism and liver disease.

Early-Stage NAFLD/NASH Research Where Potency Benchmarking is Required

For laboratories investigating the HSD17B13 target in NAFLD or NASH, HSD17B13-IN-16 offers a reproducible and well-documented potency profile (IC50 <0.1 μM for estradiol) . Its activity is directly comparable to other 'IN-series' inhibitors [1], making it a useful tool for benchmarking new chemical entities or validating assay systems.

Mechanistic Studies of HSD17B13 in Lipid Droplet Biology

Given that HSD17B13 is a liver-specific lipid droplet-associated protein, HSD17B13-IN-16 can be employed in cell-based assays to dissect its role in lipid droplet formation, turnover, and associated signaling pathways. The compound's well-defined inhibitory activity supports its use in experiments aiming to link enzymatic function to lipid droplet dynamics, a key area in NAFLD pathogenesis.

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